Cas no 1795413-44-3 (2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide)

2-Bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a brominated aromatic ring and a hydroxy-substituted alkyl chain. Its molecular structure, incorporating both a sulfonamide group and a phenylbutyl moiety, makes it a valuable intermediate in organic synthesis, particularly for constructing complex pharmacophores or functionalized scaffolds. The presence of the bromo substituent offers reactivity for further cross-coupling or substitution reactions, while the hydroxyl group enhances solubility and provides a handle for derivatization. This compound is suited for applications in medicinal chemistry and materials science, where precise functionalization and structural diversity are critical. Its well-defined reactivity profile ensures consistent performance in synthetic workflows.
2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide structure
1795413-44-3 structure
Product Name:2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide
CAS No:1795413-44-3
MF:C17H20BrNO3S
MW:398.314602851868
CID:5405330
Update Time:2025-05-21

2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide
    • 2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide
    • Inchi: 1S/C17H20BrNO3S/c1-17(20,12-11-14-7-3-2-4-8-14)13-19-23(21,22)16-10-6-5-9-15(16)18/h2-10,19-20H,11-13H2,1H3
    • InChI Key: COQFDTJLXJBFDI-UHFFFAOYSA-N
    • SMILES: C1(S(NCC(O)(C)CCC2=CC=CC=C2)(=O)=O)=CC=CC=C1Br

Experimental Properties

  • Density: 1.420±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 546.5±60.0 °C(Predicted)
  • pka: 11.22±0.40(Predicted)

2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5857-4417-2μmol
2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide
1795413-44-3
2μmol
$57.0 2023-09-09
Life Chemicals
F5857-4417-5μmol
2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide
1795413-44-3
5μmol
$63.0 2023-09-09
Life Chemicals
F5857-4417-10μmol
2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide
1795413-44-3
10μmol
$69.0 2023-09-09
Life Chemicals
F5857-4417-20μmol
2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide
1795413-44-3
20μmol
$79.0 2023-09-09
Life Chemicals
F5857-4417-1mg
2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide
1795413-44-3
1mg
$54.0 2023-09-09
Life Chemicals
F5857-4417-2mg
2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide
1795413-44-3
2mg
$59.0 2023-09-09
Life Chemicals
F5857-4417-3mg
2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide
1795413-44-3
3mg
$63.0 2023-09-09
Life Chemicals
F5857-4417-4mg
2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide
1795413-44-3
4mg
$66.0 2023-09-09
Life Chemicals
F5857-4417-5mg
2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide
1795413-44-3
5mg
$69.0 2023-09-09
Life Chemicals
F5857-4417-10mg
2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide
1795413-44-3
10mg
$79.0 2023-09-09

Additional information on 2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide

Research Brief on 2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide (CAS: 1795413-44-3)

The compound 2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide (CAS: 1795413-44-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the role of 2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide as a key intermediate in the synthesis of novel sulfonamide-based inhibitors. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of a bromine substituent and a hydroxy-methyl-phenylbutyl moiety in this compound suggests unique reactivity and binding characteristics, making it a promising scaffold for drug development.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide via a multi-step reaction sequence involving bromination and sulfonylation. The researchers reported a high yield (78%) and purity (>95%), underscoring the compound's synthetic accessibility. Furthermore, the study explored its inhibitory effects on specific enzyme targets, such as carbonic anhydrase isoforms, which are implicated in various pathological conditions, including cancer and glaucoma.

In addition to its enzymatic inhibition properties, preliminary in vitro assays have revealed that 2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide exhibits moderate cytotoxicity against certain cancer cell lines, particularly those associated with breast and prostate cancers. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways, although further investigations are required to elucidate its precise mode of action.

Another notable application of this compound lies in its potential as a proteolysis-targeting chimera (PROTAC) degrader. A recent preprint article (BioRxiv, 2023) proposed its use as a linker in PROTAC molecules designed to target oncogenic proteins for degradation. The hydroxy and sulfonamide functional groups were found to facilitate the formation of stable ternary complexes with E3 ubiquitin ligases and target proteins, highlighting its versatility in chemical biology tools.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide. Early ADME (absorption, distribution, metabolism, and excretion) studies indicate limited oral bioavailability, necessitating structural modifications or formulation strategies to enhance its drug-like properties. Researchers are currently exploring prodrug approaches and nanoparticle-based delivery systems to address these limitations.

In conclusion, 2-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide (CAS: 1795413-44-3) represents a versatile and pharmacologically relevant compound with multiple applications in drug discovery and chemical biology. Ongoing research aims to further characterize its biological activities, optimize its physicochemical properties, and expand its utility as a therapeutic agent or chemical probe. The compound's unique structural features and demonstrated bioactivities make it a valuable subject for future investigations in the field.

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent